1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Overview
Description
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is a chemical compound that belongs to the class of imidazole derivatives. This compound has garnered significant attention due to its potential biological and industrial applications. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- involves several steps. One common synthetic route includes the reaction of imidazole derivatives with triphenylmethyl chloride under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. The triphenylmethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- can be compared with other imidazole derivatives such as:
1H-Imidazole-4-carboxaldehyde: Lacks the triphenylmethyl group, resulting in different chemical properties and reactivity.
1H-Imidazole-4-acetaldehyde: Similar structure but with an acetaldehyde group instead of a propanal group, leading to variations in biological activity.
1H-Imidazole-4-propanol: Contains a hydroxyl group instead of an aldehyde group, affecting its chemical behavior and applications.
The uniqueness of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- lies in its combination of the imidazole ring and the triphenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-tritylimidazol-4-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUDHXZAFVYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466354 | |
Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-61-9 | |
Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102676-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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